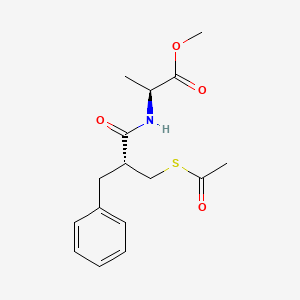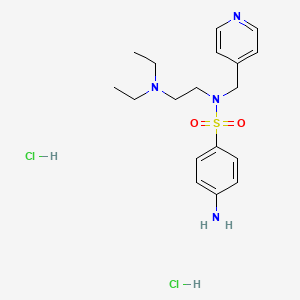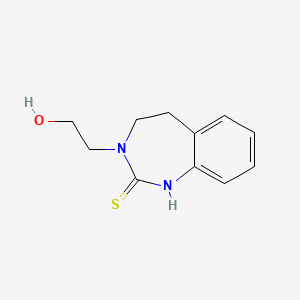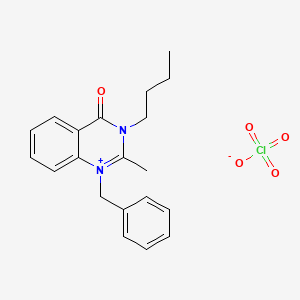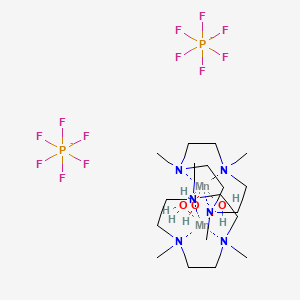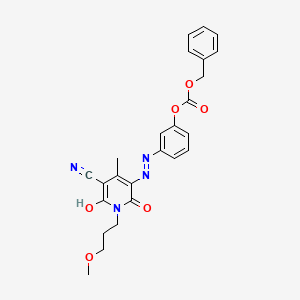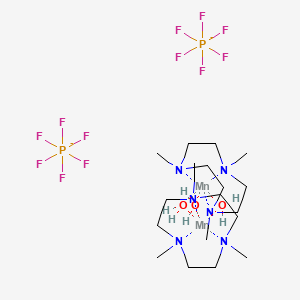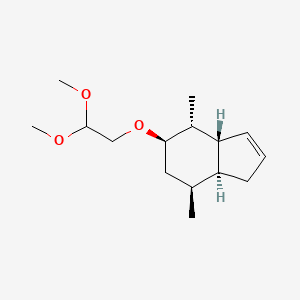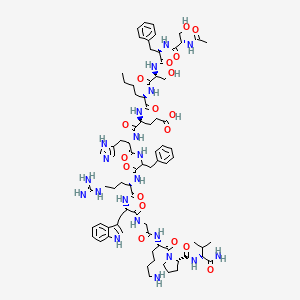
(2-Phenylalanyl-4-norleucine)alpha-msh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylalanyl-4-norleucine)alpha-msh is a synthetic analogue of alpha-melanocyte-stimulating hormone (alpha-MSH). Alpha-MSH is a 13 amino acid neuropeptide secreted by melanocytes and keratinocytes after ultraviolet light exposure. It is responsible for melanin synthesis, playing a crucial role in skin pigmentation .
Preparation Methods
The synthesis of (2-Phenylalanyl-4-norleucine)alpha-msh involves the substitution of the fourth amino acid in the alpha-MSH sequence with norleucine and the seventh amino acid with phenylalanine. This synthetic route enhances the biological activity and stability of the compound. The preparation typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain .
Chemical Reactions Analysis
(2-Phenylalanyl-4-norleucine)alpha-msh undergoes various chemical reactions, including:
Oxidation: This reaction can affect the methionine residue in the peptide, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Scientific Research Applications
(2-Phenylalanyl-4-norleucine)alpha-msh has several scientific research applications:
Chemistry: It is used as a molecular probe to study melanocortin receptors in both normal and abnormal melanocytes.
Biology: The compound is used to investigate the role of alpha-MSH in melanin synthesis and its effects on melanocyte homeostasis.
Mechanism of Action
The mechanism of action of (2-Phenylalanyl-4-norleucine)alpha-msh involves binding to melanocortin receptors (MC1R, MC3R, MC4R, MC5R). This binding activates the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway, leading to the expression of melanogenesis enzyme genes. This pathway controls processes such as DNA damage repair, reduction of free radical production, and cell proliferation .
Comparison with Similar Compounds
(2-Phenylalanyl-4-norleucine)alpha-msh is unique due to its enhanced stability and prolonged biological activity compared to other alpha-MSH analogues. Similar compounds include:
[Nle4]-alpha-MSH: A synthetic analogue with norleucine at the fourth position.
[Nle4, D-Phe7]-alpha-MSH: A synthetic analogue with norleucine at the fourth position and D-phenylalanine at the seventh position.
Properties
CAS No. |
73391-90-9 |
|---|---|
Molecular Formula |
C78H111N21O18 |
Molecular Weight |
1630.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H111N21O18/c1-5-6-24-52(91-75(115)61(42-101)97-72(112)57(35-47-21-11-8-12-22-47)94-74(114)60(41-100)88-45(4)102)68(108)92-54(29-30-64(104)105)70(110)96-59(37-49-39-83-43-87-49)73(113)93-56(34-46-19-9-7-10-20-46)71(111)90-53(27-17-32-84-78(81)82)69(109)95-58(36-48-38-85-51-25-14-13-23-50(48)51)67(107)86-40-63(103)89-55(26-15-16-31-79)77(117)99-33-18-28-62(99)76(116)98-65(44(2)3)66(80)106/h7-14,19-23,25,38-39,43-44,52-62,65,85,100-101H,5-6,15-18,24,26-37,40-42,79H2,1-4H3,(H2,80,106)(H,83,87)(H,86,107)(H,88,102)(H,89,103)(H,90,111)(H,91,115)(H,92,108)(H,93,113)(H,94,114)(H,95,109)(H,96,110)(H,97,112)(H,98,116)(H,104,105)(H4,81,82,84)/t52-,53-,54-,55-,56?,57-,58-,59-,60-,61-,62-,65-/m0/s1 |
InChI Key |
UBDHFRWEHJJGRR-LDVSLMDESA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


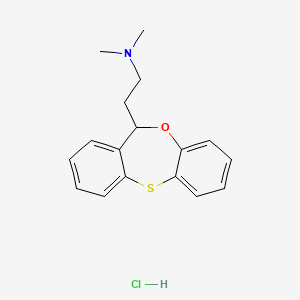
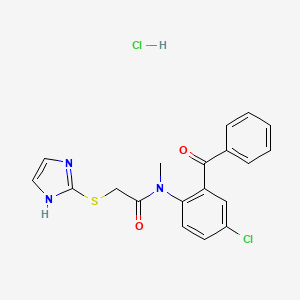
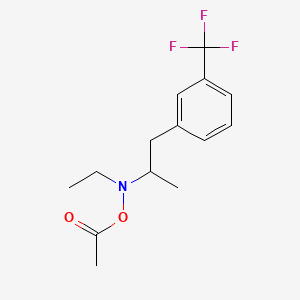
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
